molecular formula C14H22F3N3O5S B13740236 Fluoridamid diolamine CAS No. 38827-31-5

Fluoridamid diolamine

Cat. No.: B13740236
CAS No.: 38827-31-5
M. Wt: 401.40 g/mol
InChI Key: JTEMNECPCZICBX-UHFFFAOYSA-N
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Description

Fluoridamid diolamine: is a chemical compound with the molecular formula C10H11F3N2O3S.C4H11NO2 . It is known for its unique structure, which includes a trifluoromethylsulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoridamid diolamine involves multiple steps, starting with the preparation of the trifluoromethylsulfonamide intermediate. This intermediate is then reacted with other chemical reagents to form the final compound. The reaction conditions typically include controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade equipment and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Fluoridamid diolamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound

Scientific Research Applications

Fluoridamid diolamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biological studies to investigate its effects on different biological systems and pathways.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of fluoridamid diolamine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonamide group plays a crucial role in its activity, allowing it to interact with various enzymes and receptors. This interaction leads to the modulation of different biological processes and pathways, resulting in its observed effects.

Comparison with Similar Compounds

Fluoridamid diolamine can be compared with other similar compounds, such as:

    Trifluoromethylsulfonamide derivatives: These compounds share the trifluoromethylsulfonamide group and have similar chemical properties.

    Diethanolamine derivatives: These compounds share the diethanolamine moiety and have similar biological activities.

Uniqueness: this compound is unique due to its specific combination of functional groups, which gives it distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications.

Properties

CAS No.

38827-31-5

Molecular Formula

C14H22F3N3O5S

Molecular Weight

401.40 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;N-[4-methyl-3-(trifluoromethylsulfonylamino)phenyl]acetamide

InChI

InChI=1S/C10H11F3N2O3S.C4H11NO2/c1-6-3-4-8(14-7(2)16)5-9(6)15-19(17,18)10(11,12)13;6-3-1-5-2-4-7/h3-5,15H,1-2H3,(H,14,16);5-7H,1-4H2

InChI Key

JTEMNECPCZICBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)NS(=O)(=O)C(F)(F)F.C(CO)NCCO

Origin of Product

United States

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